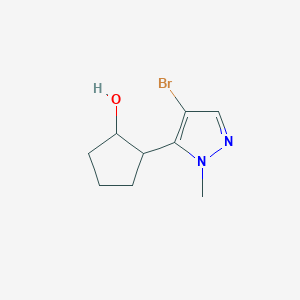
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopentanol moiety attached to a brominated pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium tert-butoxide in THF.
Major Products
Oxidation: 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentanone.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.
Substitution: 2-(4-Azido-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the brominated pyrazole core but lacks the cyclopentanol moiety.
1-Methyl-4-bromopyrazole: Similar structure but without the hydroxyl group.
5-Bromo-1-methyl-1H-pyrazole: Positional isomer with the bromine atom at a different position.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of both the brominated pyrazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-12-9(7(10)5-11-12)6-3-2-4-8(6)13/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
FOYRCCPELXRZIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
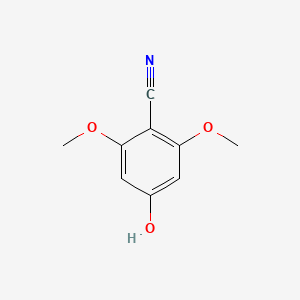
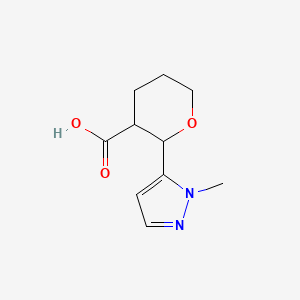
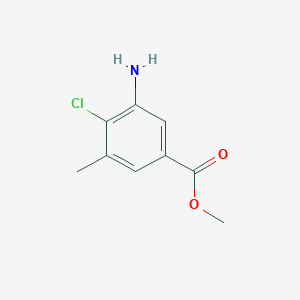

![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
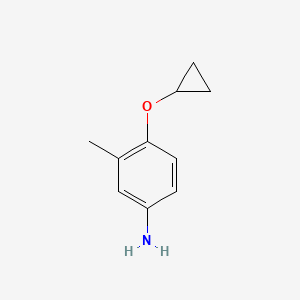
![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)


